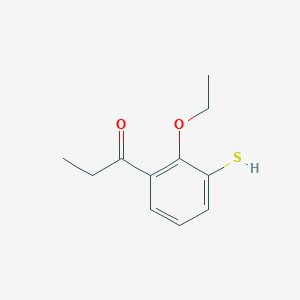

1-(2-Ethoxy-3-mercaptophenyl)propan-1-one

Description

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-(2-ethoxy-3-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C11H14O2S/c1-3-9(12)8-6-5-7-10(14)11(8)13-4-2/h5-7,14H,3-4H2,1-2H3 |

InChI Key |

HKZIMSVYPRTSAP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)S)OCC |

Origin of Product |

United States |

Biological Activity

1-(2-Ethoxy-3-mercaptophenyl)propan-1-one is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antiproliferative effects, enzyme inhibition, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H16O2S

- Molecular Weight : 224.32 g/mol

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative activity of 1-(2-Ethoxy-3-mercaptophenyl)propan-1-one against various cancer cell lines. The compound was tested in vitro on breast cancer cell lines, showing significant inhibitory effects on cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| MDA-MB-231 | 12.8 | Inhibition of tubulin polymerization |

| HCT116 (Colon) | 10.5 | Histone demethylase inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited lower IC50 values in more aggressive cancer types, suggesting a potential for targeted cancer therapy.

Enzyme Inhibition

1-(2-Ethoxy-3-mercaptophenyl)propan-1-one has been identified as an inhibitor of several key enzymes involved in cancer progression:

- LSD1 (Lysine-specific demethylase 1) : This enzyme plays a critical role in epigenetic regulation. The compound demonstrated significant inhibition, leading to increased levels of methylated histones, which are often associated with tumor suppression.

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| LSD1 | 82.9 |

| Monoamine Oxidase | 18.4 |

The inhibition of LSD1 correlates with the re-expression of tumor suppressor genes, indicating a mechanism through which the compound may exert its antiproliferative effects.

Study on Breast Cancer Cells

In a study published in Pharmaceuticals, 1-(2-Ethoxy-3-mercaptophenyl)propan-1-one was tested alongside other compounds for its ability to disrupt microtubule formation in MCF-7 cells. The results indicated that treatment with this compound led to significant cell cycle arrest and apoptosis:

"The compound induced G2/M phase arrest and subsequent apoptosis in MCF-7 cells, highlighting its potential as an antitumor agent" .

Mechanistic Insights

Further mechanistic studies revealed that the compound's interaction with tubulin could destabilize microtubule assembly, a critical process for mitosis. This effect was visualized using confocal microscopy, which showed altered microtubule organization post-treatment.

Comparison with Similar Compounds

Key Observations :

- Halogenated Derivatives (e.g., 3-Cl, 4-Br): Exhibit high reactivity in coupling reactions due to electron-withdrawing effects, enabling bond formation with NHPI or HOBt .

- Alkoxy Derivatives (e.g., 2-OCH₃, 3,4-(OCH₃)₂): Methoxy groups enhance solubility and stabilize intermediates in asymmetric catalysis . The target compound’s ethoxy group may offer similar benefits but with increased steric bulk.

Physicochemical Properties

Substituents dictate solubility, stability, and spectroscopic profiles:

- Methoxy Derivatives : Display strong UV-Vis absorption due to extended conjugation (e.g., 1-(3-methoxyphenyl)propan-1-one in spectroscopic studies) .

- Thiophene Derivatives : Exhibit moderate yields (50–58%) in coupling reactions, likely due to electron-rich aromatic systems .

- Bromo-Chloro Derivatives : Higher molecular weights and polarizability, as seen in 1-(3-bromo-4-chlorophenyl)propan-1-one (C₉H₉BrClO) .

Target Compound Hypotheses :

- The -SH group may increase polarity and hydrogen-bonding capacity, improving aqueous solubility relative to halogenated analogs.

- Ethoxy’s electron-donating effect could reduce the ketone’s electrophilicity, altering reaction kinetics compared to electron-withdrawing substituents.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Ethoxy-3-mercaptophenyl)propan-1-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis of this compound likely involves sequential functionalization of the phenyl ring. A plausible route includes:

Etherification : Introducing the ethoxy group via nucleophilic substitution using sodium ethoxide under anhydrous conditions (e.g., refluxing in ethanol at 80°C) .

Thiolation : Incorporating the mercapto group via a thiol-ene "click" reaction or nucleophilic substitution with sodium thiolate in a polar aprotic solvent (e.g., DMF at 60°C) .

Ketone Formation : The propan-1-one moiety can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

- Optimization : Yield improvements require controlled stoichiometry, inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction monitoring via TLC or GC-MS is critical .

Q. How can the structural and electronic properties of 1-(2-Ethoxy-3-mercaptophenyl)propan-1-one be characterized experimentally?

- Methodological Answer :

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy δ ~1.3 ppm for CH₃, 3-mercapto δ ~3.5 ppm for SH) .

- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~1700 cm⁻¹ (C=O stretch) validate functional groups .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (HOMO/LUMO energies) and reactive sites .

Advanced Research Questions

Q. What mechanistic insights explain the redox reactivity of the mercapto group in 1-(2-Ethoxy-3-mercaptophenyl)propan-1-one?

- Methodological Answer : The thiol (-SH) group exhibits dual redox behavior:

- Oxidation : Forms disulfide bonds (S-S) under mild oxidizing agents (e.g., H₂O₂) or sulfones/sulfoxides with stronger oxidants (e.g., mCPBA). Kinetic studies (UV-Vis monitoring at 260–280 nm) reveal oxidation rates dependent on pH and solvent polarity .

- Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, but the thiol group remains intact. Competing pathways (e.g., thiolate anion formation) can be studied via in-situ Raman spectroscopy .

Q. How does 1-(2-Ethoxy-3-mercaptophenyl)propan-1-one interact with biological targets, and what assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. The ethoxy group may act as a metabolic site, while the thiol could modulate binding via cysteine residues .

- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to structurally similar compounds (e.g., 1-(2-Chloro-3-mercaptophenyl)propan-2-one) to assess substituent effects .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Structure-activity relationships (SAR) can identify critical functional groups .

Q. What computational strategies can predict the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis of the ethoxy group) in aqueous environments (TIP3P water model). Force fields (e.g., OPLS-AA) model bond dissociation energies .

- QSPR Models : Quantitative Structure-Property Relationship models correlate descriptors (e.g., logP, polar surface area) with stability data. Training datasets include analogs like 1-(3-Amino-4-chlorophenyl)propan-1-one .

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-UV and identify byproducts using LC-MS/MS .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : Some protocols report >80% yields for analogous compounds (e.g., 1-(4-Ethyl-2-mercaptophenyl)propan-1-one) , while others show <50% due to competing side reactions (e.g., over-oxidation of thiols) . Resolution requires optimizing reaction times and stoichiometric ratios.

- Biological Activity Variability : Inconsistent antimicrobial results may arise from assay conditions (e.g., nutrient media affecting thiol redox states). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.